molecular formula C9H15N3O2 B2567967 methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate CAS No. 956437-83-5

methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B2567967
CAS No.: 956437-83-5
M. Wt: 197.238
InChI Key: STHLLZYRFMFLTM-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable scaffold for the development of various heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the esterification of 3-amino-5-methyl-1H-pyrazole with methyl butanoate in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological targets, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoate ester group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(3-amino-5-methylpyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-7-6-8(10)11-12(7)5-3-4-9(13)14-2/h6H,3-5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHLLZYRFMFLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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